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The table below summarizes the selectivity profiles of several clinically relevant inhibitors, illustrating how

they are typically characterized.

Inhibitor
Primary
Target(s)

Mechanism of Action Key Selectivity Findings

Deucravacitinib TYK2 Allosteric inhibitor
binding to the

pseudokinase (JH2)
domain [1] [2] [3].

>100-fold selective for TYK2 over
JAK1/JAK3 and >2000-fold selective

over JAK2 in cellular assays [2] [3].

Filgotinib JAK1 ATP-competitive
inhibitor binding to the

catalytic kinase domain
[4].

Demonstrates greater selectivity for
JAK1-dependent pathways (e.g., IL-6,

IFNα) with less inhibition of JAK2/JAK3-
dependent pathways (e.g., IL-2, IL-15)

[4].

Upadacitinib JAK1 ATP-competitive

inhibitor [4] [5].

Reported as a selective JAK1 inhibitor;

inhibits JAK1-dependent pathways with
varying effects on others [4] [5].
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Inhibitor
Primary
Target(s)

Mechanism of Action Key Selectivity Findings

Tofacitinib JAK1,

JAK3

ATP-competitive

inhibitor [5].

Potent inhibitor of JAK1/3-dependent

cytokines (e.g., IL-2, IL-4, IL-15, IL-21)
[5].

Baricitinib JAK1,
JAK2

ATP-competitive
inhibitor [5].

Selective for JAK1 and JAK2 with
moderate activity against TYK2 and

significantly less against JAK3 [5].

Ruxolitinib,
Fedratinib

JAK2 ATP-competitive

inhibitor [6] [7].

Potently inhibits JAK2 but shows variable

clinical profiles due to poor JAK family
selectivity [6] [7].

Experimental Protocols for Profiling Kinase Selectivity

The selectivity data for the inhibitors listed above are typically generated through a multi-tiered experimental

approach. The following workflow outlines the key phases of this characterization process.
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Kinase Inhibitor Selectivity Profiling

In Vitro Binding/Kinase Assays
• Measure direct binding (e.g., Kd) or 
  enzymatic inhibition (IC50) against

  purified JAK1, JAK2, JAK3, TYK2 kinases
• Uses probe displacement or
  biochemical kinase assays

Cellular Signaling Assays
• Measure inhibition of cytokine-induced

  STAT phosphorylation (pSTAT) in
  PBMCs or whole blood

• Determines functional IC50 values
  in a more physiological system

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
• Plot functional IC50 values against
  clinical pharmacokinetic profiles

• Calculates average daily inhibition
  and time above IC50 for each pathway

Click to download full resolution via product page

Phase 1: In Vitro Binding and Kinase Assays

These assays measure the direct interaction with and inhibition of purified kinase domains.

Methodology: A common method is a probe displacement assay (e.g., for Deucravacitinib) that
measures the inhibitor's ability to compete with a binding probe for the target kinase's pseudokinase

domain [2]. Alternatively, biochemical kinase assays directly measure the inhibition of kinase
enzymatic activity [6].
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Output: Half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd) values for each

JAK family member, which form the basis for initial selectivity ratios [2].

Phase 2: Cellular Signaling Assays

These functional assays assess inhibition in a more physiologically relevant context using human blood cells.

Cell Systems: Peripheral blood mononuclear cells (PBMCs) or, more preferably, whole blood
from healthy donors, as it accounts for plasma protein binding [4] [5].

Stimulation & Readout: Cells are stimulated with specific cytokines that signal through defined JAK
pairings (e.g., IL-23 for TYK2/JAK2; IL-2 for JAK1/JAK3). Inhibition is measured by quantifying the

reduction of phosphorylated STAT (pSTAT) proteins via flow cytometry in specific leukocyte
subpopulations (e.g., T-cells, monocytes) [4] [5].

Output: Functional IC₅₀ values for specific cytokine pathways, which can differ from biochemical IC₅₀

due to cellular context [5].

Phase 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

This critical step translates in vitro data to predicted clinical effects.

Methodology: Functional whole blood IC₅₀ values are overlaid with the clinical plasma exposure
profiles (from phase 2/3 trials) of the drug [2] [3].
Output: Key metrics like average daily percent inhibition of each pathway and the duration of
time plasma concentrations exceed the IC₅₀. This shows the intended and off-target inhibition
expected at therapeutic doses [2] [3].

The JAK-STAT Signaling Pathway Context

To interpret selectivity data, it's essential to understand which cytokine pathways are affected by inhibiting

different JAKs. The diagram below illustrates the classic JAK-STAT signaling mechanism and examples of

cytokines that signal through specific JAK pairings.
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Cytokine (e.g., IL-23, IL-12, IFN-α)
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STAT Transcription Factors
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Gene Transcription
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Key cytokine-JAK pairings relevant to selectivity include [4] [8] [5]:

JAK1/JAK2: IFN-γ, IL-6
JAK1/JAK3: IL-2, IL-4, IL-15, IL-21 (critical for lymphocyte function)

JAK2/JAK2: GM-CSF, IL-3, EPO (critical for hematopoiesis)
TYK2/JAK1: IL-12, IL-23, IFN-α/β

How to Proceed with Solcitinib Profiling

Based on the standard practices outlined, you can take the following steps to obtain the data you need:
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Consult Proprietary Sources: If Solcitinib is an internal or partnered compound, the primary

selectivity data will reside in internal research reports or regulatory filings from the developing
company.

Search for Candidate Codes: The name "Solcitinib" may be a public name for a candidate with a
different internal code (e.g., GLPGXXXX, ASPXXXX). Identifying this code can help in searching

scientific databases and clinical trial registries.
Monitor Literature and Conferences: Data for early-stage candidates are often first presented at

major scientific conferences (e.g., those hosted by the American Chemical Society, American Society
of Hematology, or in dermatology and rheumatology fields) before full publication.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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